molecular formula C11H14Cl2N2S B1455680 N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride CAS No. 1332529-21-1

N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride

Cat. No. B1455680
M. Wt: 277.2 g/mol
InChI Key: BAVNCMFZJUNQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It is a heterocyclic compound that belongs to the class of organic compounds known as thiazoles .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride” consists of a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) attached to a phenyl group and a methylamino group .

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms highlights the importance of understanding how certain chemicals can influence drug metabolism. This knowledge is crucial for predicting potential drug-drug interactions, which is a key consideration in pharmaceutical development and clinical pharmacology (Khojasteh et al., 2011).

Neuropharmacology and Drug Development

Studies on compounds like MDMA (3,4-methylenedioxymethamphetamine) and their effects on the central nervous system provide insights into the development of new therapeutic agents targeting various psychiatric disorders. These investigations explore the pharmacological mechanisms, safety, and potential clinical applications of these substances (Sessa et al., 2019).

Molecular Biology and DNA Research

The study of DNA-binding compounds, such as Hoechst 33258 and its analogues, is crucial for understanding the molecular basis of DNA interaction and recognition. These insights are significant for the development of diagnostic tools and therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013).

Biochemical Pathways and Metabolism

Research on the methionine salvage pathway and S-adenosylmethionine (SAM) elucidates the interconnectedness of sulfur metabolism, ethylene production, and polyamine biosynthesis in plants. Understanding these pathways has implications for agricultural science and biotechnology (Sauter et al., 2013).

properties

IUPAC Name

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVNCMFZJUNQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CS1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride
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N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride
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N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride
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N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride
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N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride
Reactant of Route 6
N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride

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